molecular formula C25H25N3O4S B14097113 N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

Cat. No.: B14097113
M. Wt: 463.6 g/mol
InChI Key: OKXAYDFQFWBNII-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexene ring, a quinazolinone moiety, and a benzamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide typically involves multiple steps, starting with the preparation of the cyclohexene derivative and the quinazolinone intermediate. The final step involves the coupling of these intermediates under specific reaction conditions, such as the use of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and kinetics.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential bioactivity could be explored for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drug discovery.

    Industry: Its chemical properties may make it useful in the development of new materials, such as polymers and coatings, as well as in catalysis and other industrial processes.

Mechanism of Action

The mechanism by which N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The compound’s structure allows it to fit into specific binding sites, where it can form non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide include other benzamide derivatives, quinazolinone compounds, and cyclohexene-containing molecules. Examples include:

  • N-(2-cyclohexyl)ethylbenzamide
  • 4-(quinazolin-7-yl)methylbenzamide
  • 2-(cyclohex-1-en-1-yl)ethylquinazolinone

Uniqueness

What sets N-[2-(cyclohex-1-en-1-yl)ethyl]-4-({8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide

InChI

InChI=1S/C25H25N3O4S/c29-23(26-11-10-16-4-2-1-3-5-16)18-8-6-17(7-9-18)14-28-24(30)19-12-21-22(32-15-31-21)13-20(19)27-25(28)33/h4,6-9,12-13H,1-3,5,10-11,14-15H2,(H,26,29)(H,27,33)

InChI Key

OKXAYDFQFWBNII-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

Origin of Product

United States

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